2-Methoxy-5-methylbenzamide 2-Methoxy-5-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14401405
InChI: InChI=1S/C9H11NO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-Methoxy-5-methylbenzamide

CAS No.:

Cat. No.: VC14401405

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-methylbenzamide -

Specification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-methoxy-5-methylbenzamide
Standard InChI InChI=1S/C9H11NO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
Standard InChI Key BHEOXONUMRQMIN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC)C(=O)N

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The IUPAC name, 2-methoxy-5-methylbenzamide, reflects its substitution pattern: a methoxy (-OCH3_3) group at position 2 and a methyl (-CH3_3) group at position 5 on the benzene ring, with an amide (-CONH2_2) functional group . Key physicochemical properties include:

PropertyValueSource
Molecular Weight165.19 g/mol
LogP (Partition Coefficient)1.18
Polar Surface Area52 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Spectral Data

  • NMR: 1^1H NMR (CDCl3_3, 300 MHz) signals include δ 2.86 (s, CH3_3), 7.10–8.11 (aromatic protons) .

  • Mass Spectrometry: FAB-MS m/z 265, 267 (M+H) .

Synthesis and Manufacturing

Bromination-Cyanation-Hydrolysis (CN111100042B)

  • Bromination: 4-Methoxybenzenesulfonamide reacts with bromine and iron powder in dichloromethane at 60°C for 6 hours to yield 3-bromo-4-methoxybenzenesulfonamide (99.27% purity) .

  • Cyanation: The brominated intermediate undergoes cyanation with cuprous cyanide in dimethylformamide (DMF) at 120°C for 12 hours to form 3-cyano-4-methoxybenzenesulfonamide .

  • Esterification and Hydrolysis: Treatment with methanol and HCl gas forms methyl 2-methoxy-5-sulfamoylbenzoate, followed by NaOH hydrolysis to yield 2-methoxy-5-sulfamoylbenzoic acid (90.5% yield) .

Direct Aminosulfination (CN105439915A)

2-Methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate and cuprous bromide in tetrahydrofuran (THF) at 45–60°C for 10–14 hours, achieving a 96.55% yield of methyl 2-methoxy-5-sulfamoylbenzoate .

Applications in Research and Industry

Pharmaceutical Intermediate

  • Antipsychotics: Key precursor in synthesizing Sulpiride and Levosulpiride, drugs used to treat gastrointestinal disorders and schizophrenia .

  • Sigma-2 Receptor Probes: Radiolabeled analogs (e.g., [3^3H]RHM-1) exhibit high affinity for sigma-2 receptors (Kd_d = 0.66 nM), aiding neuropharmacological studies .

Organic Chemistry Building Block

  • Peptidomimetics: Serves as a scaffold for designing enzyme inhibitors and receptor ligands .

  • Cross-Coupling Reactions: Used in Ullmann and Buchwald-Hartwig reactions to introduce methoxy-methylbenzamide motifs .

Pharmacological and Toxicological Profile

Mechanism of Action

  • Receptor Binding: Modulates sigma-2 receptors, influencing cell proliferation and apoptosis .

  • Enzyme Inhibition: Demonstrates inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) in preclinical models.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Bromination-Cyanation 90.599.51High-purity final product
Direct Aminosulfination 96.5599.66Shorter reaction time

Future Directions

  • Green Chemistry: Developing solvent-free or catalytic methods to reduce waste .

  • Therapeutic Exploration: Investigating anti-cancer and anti-inflammatory properties .

  • Analytical Advances: Enhancing HPLC and LC-MS protocols for trace impurity detection .

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